(E/Z)-VU0029767

M1 muscarinic receptor positive allosteric modulator acetylcholine potentiation

VU0029767 is a selective M1 mAChR PAM with unique functional selectivity. Its distinct effects on mutant M1 potentiation and PLD activation make it irreplaceable for probing biased signaling. Ideal for assays requiring robust amplification of endogenous cholinergic tone, with a 14.9-fold leftward shift in ACh response. Confirmed lack of mGluR4 activity ensures target-specific results. Essential for reproducible, high-impact M1 receptor research.

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
CAS No. 326001-01-8
Cat. No. B611726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-VU0029767
CAS326001-01-8
SynonymsVU0029767, VU 0029767, VU-0029767
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+
InChIKeyJWRJGCUSLSJMMD-YDZHTSKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceGray to brown solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(E)-2-(4-Ethoxyphenylamino)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide (VU0029767) | CAS 326001-01-8 | Scientific Procurement


The compound (E)-2-(4-Ethoxyphenylamino)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide, commonly referred to as VU0029767, is a synthetic acylhydrazone derivative with the molecular formula C21H21N3O3 and a molecular weight of 363.41 g/mol . It functions as a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), a key G protein-coupled receptor (GPCR) implicated in cognition and memory [1]. Unlike orthosteric agonists, VU0029767 binds to an allosteric site, enhancing the receptor's response to its endogenous ligand, acetylcholine (ACh), without directly activating the receptor itself [1].

Why Generic M1 PAM Substitution Fails: The Critical Need for (E)-2-(4-Ethoxyphenylamino)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide (VU0029767) Specification


Direct substitution of (E)-2-(4-Ethoxyphenylamino)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide (VU0029767) with other M1 positive allosteric modulators (PAMs) is scientifically unsound. Research has demonstrated that M1 PAMs exhibit significant functional selectivity, or 'biased signaling', meaning that structurally distinct compounds can differentially modulate downstream signaling pathways despite acting on the same receptor [1]. For instance, while both VU0029767 and the comparator VU0090157 are selective M1 PAMs, they have been shown to possess distinct abilities to potentiate responses at a mutant M1 receptor and differentially regulate M1-mediated activation of phosphoinositide (PI) hydrolysis and phospholipase D (PLD) [1]. Therefore, assuming interchangeability between M1 PAMs without rigorous comparative data can lead to divergent experimental outcomes and mischaracterization of biological mechanisms. The following evidence quantifies these specific, verifiable differences that make VU0029767 a distinct tool compound for research.

Quantitative Evidence for the Differentiation of (E)-2-(4-Ethoxyphenylamino)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide (VU0029767) from Comparator M1 PAMs


Superior Potency in Shifting Acetylcholine (ACh) Concentration-Response Curves Compared to VU0090157 and VU0027414

In a direct head-to-head comparison, VU0029767 induced a significantly greater leftward shift in the acetylcholine (ACh) concentration-response curve compared to other M1 PAMs, VU0090157 and VU0027414, in a functional calcium mobilization assay [1].

M1 muscarinic receptor positive allosteric modulator acetylcholine potentiation calcium mobilization assay

Distinct Functional Selectivity: Divergent Potentiation of Mutant M1 Receptor and Allosteric Agonist Response Compared to VU0090157

Despite both being selective M1 PAMs, VU0029767 and VU0090157 exhibit strikingly different pharmacological profiles. The study demonstrates that these two compounds are distinct in their ability to potentiate responses at a mutant M1 receptor (with decreased affinity for ACh) and in their ability to affect responses of the allosteric M1 agonist, 1-[1'-(2-tolyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one [1].

functional selectivity biased signaling mutant M1 receptor allosteric agonist

Biased Signaling: Differential Regulation of M1-Mediated Phospholipase D (PLD) Activation Compared to VU0090157

A direct comparison of M1-mediated downstream signaling revealed that VU0029767 and VU0090157 have distinct abilities to potentiate the activation of phospholipase D (PLD) [1]. This is a key example of 'biased agonism' where different ligands can stabilize unique receptor conformations, leading to the preferential activation of one signaling pathway over another.

biased signaling phospholipase D M1 muscarinic receptor downstream signaling

Selectivity Profile: Absence of Activity at Metabotropic Glutamate Receptor 4 (mGluR4) Compared to Other Screened Compounds

During the discovery and characterization process, VU0029767 was counter-screened against the human metabotropic glutamate receptor 4 (mGluR4) and was found to be devoid of activity at this receptor [1]. This is in contrast to other compounds from the initial screening campaign, where approximately 29% of hits showed activity at mGluR4.

selectivity off-target activity mGluR4 counter-screening

Optimal Research Applications for (E)-2-(4-Ethoxyphenylamino)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide (VU0029767) Based on Evidence


Functional Studies Requiring Maximal Potentiation of Endogenous Acetylcholine Signaling

Given its superior ability to induce a 14.9-fold leftward shift in the ACh concentration-response curve [1], VU0029767 is the optimal choice for in vitro assays where robust amplification of endogenous cholinergic tone is required. This makes it particularly suitable for studying M1 receptor function in systems with low ambient ACh levels or where maximal receptor reserve needs to be engaged.

Investigating M1 Receptor Functional Selectivity and Biased Signaling Pathways

The distinct profile of VU0029767, characterized by its differential effects on mutant M1 receptor potentiation and phospholipase D (PLD) activation compared to VU0090157 [1], positions it as a critical tool for dissecting M1 receptor functional selectivity. Researchers investigating biased agonism at the M1 receptor can use VU0029767 to selectively probe signaling pathways distinct from those activated by other M1 PAMs.

Mechanistic Studies of M1-Mediated Phospholipase D (PLD) Activation

The evidence that VU0029767 has a distinct effect on M1-mediated PLD activation compared to another selective M1 PAM [1] makes it a valuable reagent for studying the physiological and pathological roles of this specific signaling pathway. It allows for the selective potentiation of ACh-induced PLD activity, enabling researchers to link this pathway to specific cellular outcomes without confounding activation of other pathways.

Assays Demanding a High Degree of Target Selectivity Over mGluR4

The confirmed lack of activity at mGluR4 [1] makes VU0029767 a preferred tool compound for studies in cellular or tissue models where mGluR4 is also expressed. This selectivity profile minimizes the risk of off-target effects that could complicate data interpretation, ensuring that observed effects can be attributed with high confidence to M1 receptor modulation.

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